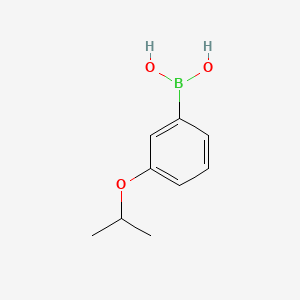

3-Isopropoxyphenylboronic acid

Overview

Description

3-Isopropoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative characterized by the presence of an isopropoxy group attached to the phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxyphenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl alcohol in the presence of a catalyst. One common method is the esterification of phenylboronic acid with isopropyl alcohol under acidic conditions, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: It can be reduced to form the corresponding boronic ester.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.

Major Products:

Oxidation: Phenols or quinones.

Reduction: Boronic esters.

Substitution: Biaryl compounds.

Scientific Research Applications

Synthesis and Reactivity

3-Isopropoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound can react with various electrophiles, making it valuable for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | K₂CO₃ in DMF at 80 °C |

| Phenylboronic acid | 90 | NaOH in EtOH at 60 °C |

| 4-Cyanophenylboronic acid | 75 | K₃PO₄ in DMSO at 100 °C |

Applications in Medicinal Chemistry

This compound has been explored for its potential therapeutic applications. It serves as a building block for various pharmaceuticals, particularly kinase inhibitors and anti-cancer agents.

Case Study: Development of Kinase Inhibitors

A study demonstrated the synthesis of a novel kinase inhibitor using this compound as a key intermediate. The compound exhibited significant inhibitory activity against specific cancer cell lines, highlighting its potential as an anti-cancer drug candidate .

Applications in Materials Science

In materials science, boronic acids are utilized for creating boronate esters, which can form dynamic covalent bonds. These materials have applications in drug delivery systems and the development of smart materials.

Table 2: Properties of Boronate Esters Derived from this compound

| Ester Type | Stability | Application Area |

|---|---|---|

| Polymeric Boronate Esters | High | Drug Delivery |

| Cross-linked Hydrogels | Moderate | Tissue Engineering |

| Responsive Materials | High | Biosensors |

Environmental Applications

Recent studies have also explored the use of boronic acids, including this compound, in environmental chemistry for detecting phenolic compounds. Its ability to form stable complexes with phenols allows for sensitive detection methods.

Case Study: Detection of Phenolic Pollutants

Research highlighted the use of a sensor based on this compound to detect trace amounts of phenolic pollutants in water samples. The sensor demonstrated high sensitivity and selectivity, making it a promising tool for environmental monitoring .

Mechanism of Action

The mechanism of action of 3-Isopropoxyphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which makes them useful in various biochemical applications. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-Acetylphenylboronic acid

- 3-Fluorophenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Comparison: 3-Isopropoxyphenylboronic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the isopropoxy group provides steric hindrance and electronic effects that can alter the compound’s behavior in synthetic applications. This makes it particularly useful in specific cross-coupling reactions where such modifications are beneficial .

Biological Activity

3-Isopropoxyphenylboronic acid (C9H13BO3) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13BO3

- Molecular Weight : 180.01 g/mol

- CAS Number : 5083932

This compound is characterized by a phenyl ring substituted with an isopropoxy group and a boronic acid functional group. These structural features contribute to its reactivity and biological interactions.

Boronic acids, including this compound, are known to interact with biological molecules such as proteins and enzymes through reversible covalent bonding. This interaction can modulate enzymatic activity, particularly in proteases and kinases, which are critical in various signaling pathways.

- Enzyme Inhibition : Boronic acids can act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site.

- Cell Signaling Modulation : They can influence cell signaling pathways by affecting protein-protein interactions or altering the phosphorylation state of target proteins.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects attributed to this compound:

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers, suggesting a role in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress.

Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 15 µM

- A549: 18 µM

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells, making it a candidate for further development in anticancer therapies.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the administration of this compound resulted in:

- Reduction in Pro-inflammatory Cytokines : IL-6 and TNF-alpha levels decreased significantly.

- Histological Analysis : Improved tissue architecture was observed compared to control groups.

This study supports the potential use of the compound in managing inflammatory conditions.

Data Summary Table

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/vinyl halides or triflates.

Typical Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) |

| Base | Cs₂CO₃, K₂CO₃, or Na₂CO₃ |

| Solvent | THF/H₂O, DMF, or toluene |

| Temperature | 60–100°C under inert atmosphere |

Example Reaction

3-Isopropoxyphenylboronic acid + Aryl halide → Biaryl derivative + B(OH)₃

Yield: 70–90% under optimized conditions .

Substrate Compatibility

-

Reacts efficiently with electron-deficient aryl bromides (e.g., nitro- or cyano-substituted substrates) .

-

Steric hindrance from the isopropoxy group slightly reduces reactivity with ortho-substituted electrophiles .

Transesterification Reactions

The boronic acid forms dynamic covalent bonds with diols, enabling reversible esterification. This property is exploited in self-healing materials and molecular recognition systems .

Reaction with Catechols

| Component | Conditions | Product |

|---|---|---|

| This compound + Catechol | Toluene, reflux, MgSO₄, 24 hrs | Boronic ester (mp: 49–51°C) |

Self-Healing Mechanism

-

Crystalline boronic esters undergo metathesis via transesterification under mechanical stress .

-

Key steps:

Pressure-Dependent Metathesis Data

| Pressure (MPa) | Conversion to New Ester (%) |

|---|---|

| 0 | 0 |

| 555 | 13 |

| Data from ball-milling experiments |

Oxidative Transformations

The boronic acid moiety can be oxidized to phenolic derivatives under controlled conditions.

Oxidation to Phenol

this compound → 3-Isopropoxyphenol

Conditions: H₂O₂ (30%), NaOH (1M), 25°C, 12 hrs .

Yield: ~85% .

Mechanistic Pathway

-

Nucleophilic attack by hydroxide on boron.

-

Formation of tetrahedral intermediate.

Halogenation Reactions

The aromatic ring undergoes electrophilic substitution, leveraging the directing effects of substituents.

Bromination Example

| Reagent | Position Selectivity | Major Product |

|---|---|---|

| Br₂, FeBr₃ | Para to boronic acid | 3-Isopropoxy-5-bromophenylboronic acid |

| Yield: 65% under anhydrous conditions . |

Functional Group Transformations

The isopropoxy group participates in nucleophilic substitutions and dealkylations.

Ether Cleavage

this compound → 3-Hydroxyphenylboronic acid

Conditions: BBr₃, CH₂Cl₂, −78°C to 25°C .

Yield: 78% .

Coordination Chemistry

The boronic acid acts as a ligand for transition metals, forming complexes used in catalysis.

Pd Complex Formation

this compound + Pd(OAc)₂ → Pd-arylboronate complex

Application: Pre-catalyst for Heck couplings .

Stability and Side Reactions

Hydrolytic Stability

Protodeboronation

A common side reaction under harsh conditions:

this compound → 3-Isopropoxybenzene + B(OH)₃

Mitigation: Use mild bases (e.g., K₃PO₄) and avoid prolonged heating .

Comparative Reactivity Analysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions or direct functionalization of phenylboronic acid derivatives. For example, Suzuki-Miyaura coupling using aryl halides and boronic acid precursors under palladium catalysis can introduce the isopropoxy group. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield. Evidence from analogous phenylboronic acid syntheses suggests that anhydrous conditions and inert atmospheres (argon/nitrogen) minimize side reactions like protodeboronation .

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm structural integrity. For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) identifies contaminants like boroxines or residual solvents. X-ray crystallography, as demonstrated in studies of related phenylboronic acids, provides definitive structural confirmation .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It is widely used in Suzuki-Miyaura cross-couplings to construct biaryl ethers or complex aromatic systems. Its isopropoxy group enhances steric bulk, influencing regioselectivity in coupling reactions. Additionally, it serves as a ligand in transition-metal catalysis or a precursor for boron-containing polymers, as seen in studies of analogous compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as B3LYP/6-311++G(d,p), model electronic properties (e.g., frontier molecular orbitals) and binding affinities to metal centers. For instance, studies on 3-formylphenylboronic acid used DFT to analyze charge distribution and predict sites for nucleophilic attack, which can guide experimental design for analogous systems .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from variations in substrate ratios, catalyst preactivation, or trace moisture. Systematic optimization via Design of Experiments (DoE) can isolate critical factors. For example, a 2020 study on phenylboronic acid derivatives highlighted that residual water >50 ppm significantly reduces coupling yields, necessitating rigorous drying protocols .

Q. How does the presence of boronic acid anhydrides affect reaction outcomes, and how can these impurities be quantified?

- Methodological Answer : Anhydrides (e.g., boroxines) form via dehydration and compete in coupling reactions, lowering effective boronic acid concentration. Quantitative ¹¹B NMR or titration with 2,2'-bipyridine can quantify anhydride content. Recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) reduces anhydride levels, as validated in purity studies of similar compounds .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability is pH-dependent: acidic conditions (pH <5) promote protodeboronation, while basic conditions (pH >9) accelerate oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS monitor degradation products. Storage recommendations include desiccated environments at −20°C, as inferred from handling protocols for structurally related boronic acids .

Properties

IUPAC Name |

(3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZVUHVNTYDSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408157 | |

| Record name | 3-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216485-86-8 | |

| Record name | 3-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isopropoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.